

Technical Guide: 503O13, a Degradable Ionizable Lipid for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ionizable lipid **503O13**, a key component in the formulation of degradable lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). This document outlines its chemical properties, experimental protocols for LNP formulation and in vivo testing, and the underlying mechanism of siRNA-mediated gene silencing.

Core Data Presentation

The following table summarizes the key quantitative data for **503O13**.

Parameter	Value	Reference
CAS Number	1566560-20-0	[1][2][3]
Molecular Weight	1205.95 g/mol	[1][4]
Molecular Formula	C73H144N4O8	[1][3]

Experimental Protocols

The following protocols are based on the methodologies described by Whitehead et al. in Nature Communications (2014), where **503O13** was identified as a highly effective vehicle for siRNA delivery.[5]



Lipid Nanoparticle (LNP) Formulation

This protocol describes the formation of LNPs encapsulating siRNA using the ionizable lipid **503O13**.

Materials:

- **503O13** (ionizable lipidoid)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
 (PEG-DMG)
- siRNA (specific to the target gene)
- Ethanol
- 10 mM Sodium Citrate Buffer (pH 4.0)
- Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

- Lipid Stock Preparation: Dissolve 503013, cholesterol, DSPC, and PEG-DMG in ethanol at a molar ratio of 50:38.5:10:1.5.[6]
- siRNA Solution Preparation: Dissolve the siRNA in a 10 mM sodium citrate buffer (pH 4.0).
- LNP Formation: The LNPs are formed through rapid mixing of the lipid solution in ethanol
 with the aqueous siRNA solution. The final weight ratio of lipidoid to siRNA should be
 maintained at 5:1.[6] This can be achieved using a microfluidic mixing device, where the lipid
 and siRNA solutions are injected at a 1:3 volume ratio, respectively.[7]
- Purification: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated siRNA.



In Vivo Evaluation of siRNA Delivery in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of **503O13**-formulated siRNA, typically by measuring the knockdown of a target protein. A common target for liver-directed delivery is Factor VII (FVII), a serum protein.

Materials:

- 503O13-LNP encapsulated siRNA targeting FVII
- Control LNPs with a non-targeting siRNA
- C57BL/6 mice
- Saline solution
- Blood collection supplies
- FVII activity assay kit

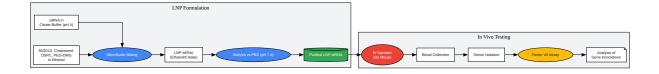
Procedure:

- Animal Acclimatization: Acclimate C57BL/6 mice for at least one week before the experiment.
- Administration: Administer the LNP-siRNA formulations via intravenous (IV) injection (e.g., tail vein). Doses can range from 0.01 to 1 mg of siRNA per kg of body weight.[5] A control group should receive LNPs with a non-targeting siRNA.
- Blood Collection: Collect blood samples at specified time points post-injection (e.g., 24, 48, 72 hours).
- Serum Analysis: Process the blood to obtain serum. Measure the FVII protein levels in the serum using a chromogenic assay.[7]
- Data Analysis: Calculate the percentage of FVII knockdown relative to the control group.

Signaling Pathways and Mechanisms of Action



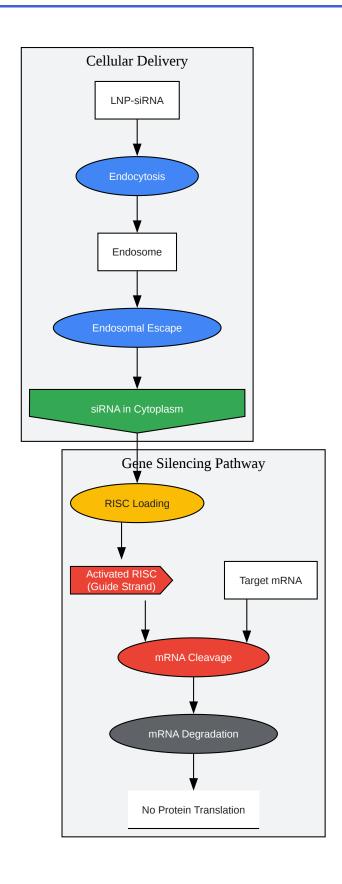
The following diagrams illustrate the experimental workflow for LNP-siRNA formulation and testing, and the biological pathway of siRNA-mediated gene silencing.



Click to download full resolution via product page

Caption: Experimental workflow for LNP-siRNA formulation and in vivo evaluation.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 503O13, 1566560-20-0 | BroadPharm [broadpharm.com]
- 4. 503O13 | CAS 1566560-20-0 | TargetMol | Biomol.com [biomol.com]
- 5. Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. liposomes.ca [liposomes.ca]
- To cite this document: BenchChem. [Technical Guide: 503O13, a Degradable Ionizable Lipid for siRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935329#503o13-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com